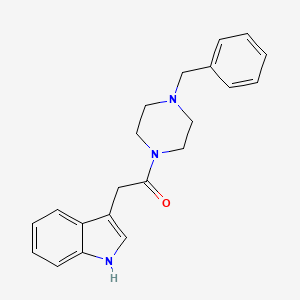

1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone

Description

1-(4-Benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone is a synthetic compound featuring a benzylpiperazine moiety linked to an indole ring via an ethanone bridge. Its design mimics the pharmacophoric features of donepezil, a clinically approved AChE inhibitor, with the benzylpiperazine group enhancing binding to the enzyme’s peripheral anionic site (PAS) .

Properties

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O/c25-21(14-18-15-22-20-9-5-4-8-19(18)20)24-12-10-23(11-13-24)16-17-6-2-1-3-7-17/h1-9,15,22H,10-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWGBCRWURGVHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Benzylpiperazine: Benzyl chloride reacts with piperazine in the presence of a base to form 1-benzylpiperazine.

Indole Derivative Preparation: Indole is functionalized to introduce a reactive group, such as a halogen or a hydroxyl group, at the 3-position.

Coupling Reaction: The functionalized indole derivative is then coupled with 1-benzylpiperazine using a suitable coupling reagent, such as a carbodiimide, to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, while the indole structure can modulate various biological pathways. The compound may exert its effects by binding to receptors, inhibiting enzymes, or altering signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues Targeting Acetylcholinesterase (AChE)

Compound 4a (2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindole-1,3-dione derivative)

- Structural Features : Substituted benzylpiperazine with ortho-chloro on the benzyl ring.

- Activity : IC50 = 0.91 ± 0.045 µM (AChE inhibition), outperforming donepezil (IC50 = 0.14 ± 0.03 µM) in preliminary assays .

- Key Findings: Electron-withdrawing groups (Cl, F, NO2) at ortho/para positions enhance AChE binding. Molecular docking confirms alignment with donepezil’s binding mode .

Compound 4g

5-HT6 Receptor Ligands

3a (1-(5-Fluoro-1-((4-iodophenyl)sulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethan-1-one)

- Structural Features : N-Arylsulfonylindole core with 4-(2-methoxyphenyl)piperazine.

- Activity : Demonstrated high affinity for 5-HT6 receptors, with modifications influencing receptor antagonism .

- Comparison: The sulfonyl group and fluorinated indole differentiate it from the benzylpiperazine-ethanone scaffold, shifting the target from AChE to serotonin receptors .

3f (1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone)

- Structural Features : Pyridinyl-piperazine substituent.

Other Indole-Piperazine/Ethanone Derivatives

1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(3-isopropyl-2-methyl-1H-indol-1-yl)ethanone

- Structural Features : Bulky diphenylmethyl group on piperazine.

- Implication : Increased lipophilicity may enhance blood-brain barrier penetration but reduce target specificity .

2-(Diethylamino)-1-(1H-indol-3-yl)ethanone (CAS 92292-25-6)

- Structural Features: Diethylamino group replacing benzylpiperazine.

- Activity: Unreported for AChE but structurally similar to psychoactive cathinones, suggesting divergent applications .

Research Findings and Implications

- Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO2) at ortho/para positions on the benzyl ring enhance AChE inhibition, while bulkier groups (e.g., diphenylmethyl) may compromise selectivity .

- Target Switching: Minor structural changes, such as adding sulfonyl groups or alkyl chains, redirect activity from AChE to 5-HT6 or cannabinoid receptors .

- Therapeutic Potential: The benzylpiperazine-indole-ethanone scaffold shows promise for AD treatment but requires optimization to balance potency and pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.